C.I. Acid brown 83

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propiedades

Número CAS |

13011-68-2 |

|---|---|

Fórmula molecular |

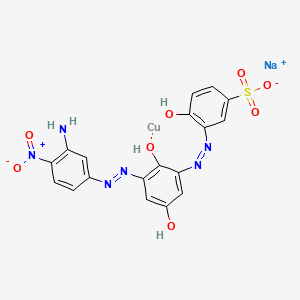

C18H11CuN6NaO8S |

Peso molecular |

557.9 g/mol |

Nombre IUPAC |

copper;sodium;3-[[3-[(3-amino-4-nitrophenyl)diazenyl]-4-hydroxy-2-oxidophenyl]diazenyl]-4-oxidobenzenesulfonate |

InChI |

InChI=1S/C18H14N6O8S.Cu.Na/c19-11-7-9(1-4-14(11)24(28)29)20-23-17-16(26)6-3-12(18(17)27)21-22-13-8-10(33(30,31)32)2-5-15(13)25;;/h1-8,25-27H,19H2,(H,30,31,32);;/q;+2;+1/p-3 |

Clave InChI |

GBLJDBLIDIXEQL-UHFFFAOYSA-K |

SMILES canónico |

C1=CC(=C(C=C1N=NC2=C(C=CC(=C2[O-])N=NC3=C(C=CC(=C3)S(=O)(=O)[O-])[O-])O)N)[N+](=O)[O-].[Na+].[Cu+2] |

Origen del producto |

United States |

Foundational & Exploratory

C.I. Acid Brown 83: A Comprehensive Technical Guide for Researchers

C.I. Acid Brown 83 , also identified by its Colour Index number 20250 and CAS number 13011-68-2 , is a disazo copper complex dye.[1][2] Primarily utilized in the textile and leather industries for its dyeing properties, its chemical structure and potential bioactivities are of increasing interest to researchers in various scientific disciplines, including drug development.[3][4][5] This technical guide provides an in-depth overview of the chemical structure, synthesis, and physicochemical properties of this compound, alongside a discussion of the broader context of azo dyes in biomedical research.

Chemical Structure and Properties

This compound is a complex organic molecule characterized by the presence of two azo groups (-N=N-) and a coordinated copper atom. Its systematic IUPAC name is sodium;3-[[3-[(3-amino-4-nitrophenyl)diazenyl]-2,5-dihydroxyphenyl]diazenyl]-4-hydroxybenzenesulfonate;copper.[6] The presence of sulfonic acid and hydroxyl groups imparts solubility in water, a key characteristic for its application as an acid dye.[5][7]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| C.I. Name | Acid Brown 83 | [1] |

| C.I. Number | 20250 | [2] |

| CAS Number | 13011-68-2 | [1] |

| Molecular Formula | C₁₈H₁₁CuN₆NaO₈S | [6] |

| Molecular Weight | 557.92 g/mol | |

| Appearance | Brown Powder | [2] |

| Solubility in Water | Soluble | [5][7] |

| Solubility in Alcohol | Insoluble | [5] |

| Hue | Yellowish Brown | [2] |

| Acute Oral Toxicity (LD₅₀, rat) | > 2000 mg/kg | [8] |

| Bulk Density | 450 - 500 kg/m ³ | [8] |

Synthesis Pathway

The synthesis of this compound is a multi-step process involving diazotization and coupling reactions, followed by metallization with a copper salt. The most commonly cited pathway begins with the diazotization of 3-Amino-4-methoxybenzenesulfonic acid, which is then coupled with resorcinol (B1680541). This intermediate is subsequently treated with a copper sulfate (B86663) solution in an aqueous ammonia (B1221849) environment. During this copper complexation step, the methoxy (B1213986) group is substituted by a hydroxyl group. The final step involves the diazotization of 4-Nitrobenzene-1,3-diamine and its subsequent coupling to the copper complex intermediate to yield the final this compound dye.[5]

An alternative synthesis route has also been noted, which utilizes 2,4-dichloronitrobenzene, resorcinol, and 2-methoxy-aniline-5-sulfonic acid.[9] However, the former pathway appears to be more frequently referenced.

Synthesis Pathway Diagram

Caption: Synthesis pathway of this compound.

Experimental Protocols

While a detailed, step-by-step industrial synthesis protocol for this compound is not publicly available, a representative laboratory-scale procedure can be constructed based on general methods for the synthesis of disazo copper complex dyes.

Diazotization of 3-Amino-4-methoxybenzenesulfonic acid

-

Dissolve a molar equivalent of 3-Amino-4-methoxybenzenesulfonic acid in a dilute solution of sodium carbonate.

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a molar equivalent of sodium nitrite (B80452) solution.

-

To this mixture, add concentrated hydrochloric acid dropwise, maintaining the temperature between 0-5 °C, until the solution is acidic to Congo red paper.

-

Continue stirring for 30 minutes at this temperature to ensure complete diazotization.

First Azo Coupling

-

Dissolve a molar equivalent of resorcinol in a dilute sodium hydroxide (B78521) solution.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the previously prepared diazonium salt solution to the resorcinol solution, maintaining the temperature below 10 °C and keeping the solution alkaline.

-

Stir the reaction mixture for 2-3 hours, allowing the coupling reaction to complete. The formation of the monoazo intermediate will be indicated by a color change.

Copper Complexation and Hydroxylation

-

To the solution containing the monoazo intermediate, add a solution of copper (II) sulfate.

-

Add aqueous ammonia to make the solution alkaline.

-

Heat the mixture to 80-90 °C and maintain this temperature for several hours. This step facilitates the formation of the copper complex and the substitution of the methoxy group with a hydroxyl group.

-

The copper complex intermediate will precipitate out of the solution upon cooling. Filter and wash the precipitate.

Diazotization of 4-Nitrobenzene-1,3-diamine

-

Follow a similar diazotization procedure as described in step 1, using 4-Nitrobenzene-1,3-diamine as the starting amine.

Second Azo Coupling

-

Re-dissolve the copper complex intermediate in a suitable alkaline solution.

-

Cool the solution to 0-5 °C.

-

Slowly add the diazonium salt solution of 4-Nitrobenzene-1,3-diamine.

-

Maintain a low temperature and alkaline pH while stirring for several hours to allow for the second coupling reaction to occur.

-

The final this compound dye will precipitate. Isolate the product by filtration, wash with a brine solution, and dry.

Relevance to Drug Development and Biological Activity

While this compound is primarily known as a dye, the broader class of azo compounds and their metal complexes have garnered significant attention in medicinal chemistry and drug development. Azo compounds are known to possess a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[10][11]

The azo bond can be cleaved by azoreductase enzymes present in the gut microbiota and the liver. This metabolic process can lead to the formation of aromatic amines, which may have therapeutic or toxicological effects. In the context of drug delivery, the azo bond has been explored as a linker for colon-specific drug release, where the prodrug is activated by the local azoreductase activity.

Copper complexes of azo dyes have also been investigated for their biological potential. Copper is an essential trace element, and its complexes are known to play a role in various biological processes. The chelation of copper by azo dye ligands can modulate the biological activity of both the ligand and the metal ion.[4] Some copper-azo complexes have shown enhanced antimicrobial and anticancer activities compared to the free ligands.[1]

To date, there is a lack of specific studies on the biological activity or signaling pathway interactions of this compound. However, given its chemical structure as a copper-containing disazo dye, it represents a molecule of interest for further investigation. Future research could explore its potential as an antimicrobial agent, an anticancer compound, or a candidate for targeted drug delivery systems.

Potential Research Workflow

Caption: A potential workflow for investigating the biomedical applications of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Synthesis of New Azo Dyes and Copper(II) Complexes Derived from Barbituric Acid and 4-Aminobenzoylhydrazone | Semantic Scholar [semanticscholar.org]

- 4. Copper based azo dye catalysts for phenoxazinone synthase mimicking efficiency: Structure characterization and bioactivity evaluation - Arabian Journal of Chemistry [arabjchem.org]

- 5. worlddyevariety.com [worlddyevariety.com]

- 6. Acid Brown 83 | C18H13CuN6NaO8S | CID 137219097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Acid Brown 83 | CI Acid Brown 83 Manufacturers in Mumbai India [colorantsgroup.com]

- 8. dyespigments.net [dyespigments.net]

- 9. scribd.com [scribd.com]

- 10. iiardjournals.org [iiardjournals.org]

- 11. pubs.aip.org [pubs.aip.org]

Spectroscopic properties of C.I. Acid Brown 83 in different solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of C.I. Acid Brown 83, a copper-complexed diazo dye. While specific experimental data for this compound in a wide range of solvents is limited in publicly available literature, this document outlines the fundamental principles of its spectroscopic behavior, provides a detailed protocol for its characterization, and presents the currently available data.

Introduction to this compound and its Spectroscopic Characteristics

This compound (C.I. 20250) is a synthetic dye belonging to the azo class, characterized by the presence of one or more azo groups (-N=N-). Its molecular structure, which includes a copper complex, significantly influences its interaction with light and, consequently, its color and other spectroscopic properties. The absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum is a key characteristic of such dyes, and this property is highly dependent on the solvent environment. This phenomenon, known as solvatochromism, can provide valuable insights into the solute-solvent interactions and the electronic structure of the dye molecule.

Quantitative Spectroscopic Data

| Solvent | Dielectric Constant (ε) at 20°C | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Reference |

| Water | 80.1 | 448 | Data not available | [1] |

| Methanol | 32.7 | Data not available | Data not available | |

| Ethanol | 24.5 | Data not available | Data not available | |

| Acetone | 20.7 | Data not available | Data not available | |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Data not available | Data not available | |

| Dichloromethane | 8.9 | Data not available | Data not available | |

| n-Hexane | 1.88 | Data not available | Data not available |

Note: The absence of data in this table highlights a knowledge gap and an opportunity for further research into the photophysical properties of this specific dye.

Experimental Protocol for Spectroscopic Analysis

To determine the spectroscopic properties of this compound in various solvents, the following detailed experimental protocol can be employed. This procedure is based on standard UV-Visible spectrophotometric techniques.

Materials and Equipment

-

This compound (analytical standard)

-

Spectroscopic grade solvents (e.g., water, methanol, ethanol, acetone, DMSO, dichloromethane, n-hexane)

-

Volumetric flasks (Class A)

-

Pipettes (Class A)

-

Analytical balance

-

UV-Visible spectrophotometer (double beam recommended)

-

Quartz cuvettes (1 cm path length)

Procedure

-

Preparation of Stock Solution:

-

Accurately weigh a precise amount of this compound powder using an analytical balance.

-

Dissolve the weighed dye in a primary solvent in which it is highly soluble (e.g., DMSO or a suitable solvent determined by preliminary solubility tests) to prepare a concentrated stock solution (e.g., 1 x 10⁻³ M). Ensure complete dissolution.

-

-

Preparation of Working Solutions:

-

From the stock solution, prepare a series of dilutions in the desired solvent to be tested. The final concentrations should be in a range that yields absorbance values between 0.1 and 1.0 for optimal accuracy (typically in the micromolar range).

-

-

Spectrophotometer Setup and Blank Measurement:

-

Turn on the spectrophotometer and allow it to warm up according to the manufacturer's instructions.

-

Set the wavelength range for scanning (e.g., 300 - 800 nm).

-

Fill a clean quartz cuvette with the pure solvent that was used to prepare the working solution. This will serve as the blank.

-

Place the cuvette in the spectrophotometer and record a baseline spectrum. This will subtract any absorbance from the solvent and the cuvette itself.

-

-

Measurement of Absorption Spectra:

-

Rinse the sample cuvette with a small amount of the working solution before filling it.

-

Fill the cuvette with the working solution of this compound.

-

Place the cuvette in the sample holder of the spectrophotometer and record the absorption spectrum.

-

Identify the wavelength of maximum absorbance (λmax).

-

-

Determination of Molar Absorptivity (ε):

-

Prepare a series of at least five different concentrations of the dye in the chosen solvent.

-

Measure the absorbance of each solution at the determined λmax.

-

Plot a calibration curve of absorbance versus concentration.

-

According to the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length in cm, and c is the concentration in mol/L), the slope of the linear regression of the calibration curve will be equal to the molar absorptivity (ε), assuming a path length of 1 cm.

-

-

Repeat for Each Solvent:

-

Repeat steps 2 through 5 for each solvent to be investigated.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the spectroscopic properties of this compound in different solvents.

Conclusion

The spectroscopic properties of this compound, like other azo dyes, are intrinsically linked to its molecular structure and the surrounding solvent environment. While a comprehensive dataset of its solvatochromic behavior is not yet available, the experimental protocol outlined in this guide provides a robust framework for researchers to systematically investigate these properties. Such studies are crucial for understanding the fundamental photophysics of this dye and can inform its applications in various scientific and industrial fields, including its potential use as a molecular probe or in the development of new materials. Further research is encouraged to fill the existing data gaps and to fully elucidate the spectroscopic behavior of this compound.

References

Molecular formula and molecular weight of C.I. Acid Brown 83

An In-Depth Technical Guide to C.I. Acid Brown 83

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, intended for researchers, scientists, and professionals in drug development and chemical analysis.

Core Chemical Data

This compound (CAS Number: 13011-68-2) is an acid dye that exists as a copper complex. The presence of copper is crucial to its final structure and properties. Below is a summary of its key quantitative data.

| Property | Value | Source(s) |

| C.I. Number | 20250 | [1] |

| CAS Number | 13011-68-2 | [1][2][3] |

| Molecular Formula (Copper Complex) | C18H11CuN6NaO8S | [1][2][4] |

| Molecular Weight (Copper Complex) | 557.92 g/mol | [1][2][4] |

| Parent Compound Molecular Formula | C18H13N6NaO8S | [5] |

| Parent Compound Molecular Weight | 496.39 g/mol |

Synthesis Workflow

The production of this compound is a multi-step process that involves the reaction of several precursor molecules. The general synthesis involves diazotization and azo coupling reactions, followed by complexation with copper.[4]

Caption: Synthesis workflow of this compound.

Experimental Applications and Protocols

While primarily used as a dye for materials like leather, this compound has been a subject of academic research, particularly in environmental science.

Adsorption Studies

One notable application in research is its use as a model compound for studying the adsorption of acid dyes. For instance, studies have investigated its removal from aqueous solutions using organobentonite.[2] Such experiments typically involve preparing a stock solution of the dye, treating it with the adsorbent under controlled conditions (e.g., pH, temperature, contact time), and then measuring the change in dye concentration using spectrophotometry.

Degradation Studies

The environmental fate of this compound has been explored through degradation studies. Research has investigated the effect of ultrasound on the degradation of this dye using various methods, including the use of hydrogen peroxide and Fenton's reagent (hydrogen peroxide with Fe(II)).[6] A typical experimental protocol would involve:

-

Preparation of a known concentration of this compound solution.

-

Introduction of the degradation agent (e.g., H₂O₂, FeSO₄).

-

Application of ultrasonic irradiation for a set duration.

-

Monitoring the degradation of the dye over time by measuring the absorbance at its maximum wavelength using a UV-Vis spectrophotometer.

-

Analyzing the degradation kinetics using appropriate kinetic models.[6]

Safety and Handling

Safety data sheets indicate that this compound should be handled with care. Standard laboratory safety protocols should be followed, including the use of personal protective equipment such as gloves and safety glasses.[3][7] In case of contact with eyes or skin, rinsing with plenty of water is recommended.[3] If inhaled, the individual should be moved to fresh air.[3] For ingestion, medical advice should be sought.[3] Proper ventilation is important to minimize dust or aerosol generation.[8]

References

- 1. 001chemical.com [001chemical.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. targetmol.com [targetmol.com]

- 4. scribd.com [scribd.com]

- 5. Acid Brown 83 | C18H13CuN6NaO8S | CID 137219097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. dyespigments.net [dyespigments.net]

- 8. gram.edu [gram.edu]

C.I. Acid Brown 83 (CAS RN: 13011-68-2): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of C.I. Acid Brown 83, a synthetic dye with the CAS registry number 13011-68-2. The document details its chemical and physical properties, toxicological data, and established experimental protocols. While primarily utilized in the textile and leather industries, its classification as a fluorescent dye and chemical stain suggests potential applications in biological research. This guide aims to serve as a foundational resource for professionals interested in the further investigation and application of this compound.

Chemical and Physical Properties

This compound is a complex organic molecule, classified as a double azo, metal complex dye.[1] Its structure incorporates a copper atom, contributing to its color and stability.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Registry Number | 13011-68-2 | [1] |

| C.I. Name | Acid Brown 83 | [1] |

| C.I. Number | 20250 | [1] |

| Molecular Formula | C₁₈H₁₃N₆NaO₈S | [1] |

| Molecular Weight | 496.39 g/mol | [1] |

| Appearance | Light brown to brown powder | [2] |

| Solubility in Water | Soluble, forming a yellow-brown solution | [1][2] |

| Solubility in Ethanol | Insoluble | [1][2] |

| Behavior in Strong Acid (H₂SO₄) | Dissolves to form an orange-brown solution, which turns yellow-brown upon dilution | [1][2] |

Toxicological Profile

The toxicological data for this compound indicates a relatively low acute toxicity. However, there are concerns regarding its potential mutagenicity.

Table 2: Toxicological Data for this compound

| Test | Result | Reference(s) |

| Acute Oral Toxicity (LD₅₀, rat) | > 2000 mg/kg | [3] |

| Primary Skin Irritation (rabbit) | Non-irritating | [3] |

| Primary Mucous Membrane Irritation (rabbit eyes) | Non-irritating | [3] |

| Sensitization | Not a sensitizer | [3] |

| Genotoxicity | Evidence of genotoxicity in some Ames tests; positive for chromosome aberration; weakly positive for sister chromatide exchange. | [2] |

| Carcinogenicity Nomination | Nominated for carcinogenicity testing due to potential for human exposure and being a source of mutagens after leather coloring processes. | [4] |

Experimental Protocols

Synthesis of this compound

The manufacturing process for this compound involves a multi-step chemical synthesis.[1] The general workflow is outlined below.

Diagram 1: Synthesis Workflow for this compound

References

C.I. Acid Brown 83: A Technical Guide to its Photophysical Characterization as a Fluorescent Dye

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. Acid Brown 83, a diazo copper complex dye, is identified commercially as a fluorescent dye. However, a comprehensive public-domain dataset detailing its photophysical characteristics is notably absent. This technical guide serves as a resource for researchers and scientists interested in utilizing or characterizing this compound as a fluorescent probe. While specific quantitative data for this dye is not widely available, this document outlines the fundamental photophysical properties expected of such a dye and provides detailed experimental protocols for their determination. This guide will enable researchers to thoroughly characterize this compound and similar dyes, unlocking their potential in various applications, including biological imaging and sensing.

Introduction

This compound, with the Colour Index number 20250, is a water-soluble anionic dye.[1] Its molecular structure, a copper complex of a diazo compound, suggests the potential for interesting photophysical behavior, including fluorescence.[2] While primarily used in the leather and textile industries, its classification as a "fluorescent dye" by some chemical suppliers points towards unexploited applications in research and development, particularly in areas requiring fluorescent probes.[3]

The utility of a fluorescent dye is fundamentally determined by its photophysical characteristics, including its absorption and emission spectra, quantum yield, and fluorescence lifetime. These parameters dictate the optimal excitation and detection wavelengths, the brightness of the fluorescence, and the sensitivity of the dye to its environment. This guide provides a roadmap for the systematic characterization of this compound.

Known Properties of this compound

Limited information is publicly available regarding the specific properties of this compound. The key known characteristics are summarized in the table below.

| Property | Value/Description | Reference |

| C.I. Name | Acid Brown 83 | [2][4] |

| C.I. Number | 20250 | [1][4] |

| CAS Number | 13011-68-2 | [2][4] |

| Chemical Class | Diazo Copper Complex | [1][2] |

| Molecular Formula | C18H11CuN6NaO8S | [5] |

| Molecular Weight | ~557.92 g/mol | [5] |

| Appearance | Brown Powder | [1] |

| Solubility | Soluble in water | [1][4] |

Experimental Protocols for Photophysical Characterization

To ascertain the suitability of this compound as a fluorescent dye for research applications, a thorough photophysical characterization is essential. The following sections detail the standard experimental protocols for measuring its key fluorescent properties.

Determination of Absorption and Emission Spectra

The absorption and emission spectra define the wavelengths at which the dye absorbs and emits light. These are fundamental properties for any fluorescent molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in the solvent of interest (e.g., water, ethanol, DMSO). A typical starting concentration is in the micromolar range (1-10 µM). The absorbance of the solution at the excitation wavelength should ideally be kept below 0.1 to avoid inner filter effects.

-

Absorption Spectrum Measurement:

-

Use a UV-Visible spectrophotometer.

-

Record the absorbance spectrum of the dye solution over a relevant wavelength range (e.g., 200-800 nm).

-

The wavelength of maximum absorbance (λabs,max) should be identified.

-

-

Emission Spectrum Measurement:

-

Use a spectrofluorometer.

-

Excite the sample at or near its λabs,max.

-

Record the fluorescence emission spectrum, scanning a wavelength range starting from just above the excitation wavelength to longer wavelengths (e.g., if λabs,max is 450 nm, scan from 460 nm to 800 nm).

-

The wavelength of maximum emission (λem,max) should be identified.

-

-

Data Analysis: The Stokes shift, which is the difference in wavelength between the absorption and emission maxima (λem,max - λabs,max), can be calculated. A larger Stokes shift is often desirable as it minimizes the overlap between the absorption and emission spectra.

Logical Workflow for Spectral Characterization

Caption: A flowchart illustrating the steps for determining the absorption and emission spectra of a fluorescent dye.

Determination of Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. It is a critical parameter for assessing the brightness of a fluorescent dye.

Methodology (Relative Method):

The relative method involves comparing the fluorescence intensity of the sample to that of a well-characterized fluorescent standard with a known quantum yield.

-

Selection of a Standard: Choose a fluorescent standard with absorption and emission spectra that are reasonably close to those of this compound. The standard should be soluble in the same solvent as the sample.

-

Sample and Standard Preparation: Prepare a series of solutions of both the sample and the standard in the same solvent, with absorbances at the excitation wavelength ranging from approximately 0.02 to 0.1. It is crucial that the excitation wavelength is the same for both the sample and the standard.

-

Measurement:

-

Measure the absorbance of each solution at the chosen excitation wavelength.

-

Measure the corrected fluorescence emission spectrum for each solution, ensuring identical experimental conditions (e.g., excitation and emission slit widths).

-

-

Data Analysis:

-

Integrate the area under the corrected emission spectrum for each solution to obtain the integrated fluorescence intensity.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

The quantum yield of the sample (ΦF,S) can be calculated using the following equation:

ΦF,S = ΦF,R * (mS / mR) * (nS2 / nR2)

where:

-

ΦF,R is the quantum yield of the reference standard.

-

mS and mR are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the reference, respectively.

-

nS and nR are the refractive indices of the sample and reference solutions (solvents), respectively.

-

Experimental Workflow for Relative Quantum Yield Measurement

Caption: A diagram outlining the experimental workflow for determining the relative fluorescence quantum yield.

Determination of Fluorescence Lifetime (τ)

The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state by emitting a photon. This parameter is often sensitive to the local environment of the fluorophore.

Methodology (Time-Correlated Single Photon Counting - TCSPC):

TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range.

-

Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sample holder, a fast photodetector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.

-

Measurement:

-

The sample is excited with a high-repetition-rate pulsed laser.

-

The detector registers the arrival time of individual fluorescence photons relative to the excitation pulse.

-

A histogram of the arrival times of many photons is built up, which represents the fluorescence decay profile.

-

-

Data Analysis:

-

The fluorescence decay curve is fitted to one or more exponential decay functions to extract the fluorescence lifetime(s).

-

The quality of the fit is assessed using statistical parameters such as chi-squared (χ²).

-

Conceptual Diagram of TCSPC Measurement

Caption: A simplified diagram illustrating the principle of Time-Correlated Single Photon Counting (TCSPC).

Potential Applications and Further Characterization

A thorough understanding of the photophysical properties of this compound will enable its potential application in various research fields.

-

Solvatochromism: As a dye with polar groups, its absorption and emission spectra are likely to be sensitive to the polarity of the solvent. A systematic study of its photophysical properties in a range of solvents with varying polarity could reveal its potential as a solvatochromic probe for characterizing local environments.

-

Biological Imaging: If the dye exhibits favorable properties such as high quantum yield, photostability, and low cytotoxicity, it could be explored as a fluorescent stain for cellular components in fluorescence microscopy.

-

Sensing: The copper complex nature of the dye suggests that its fluorescence might be modulated by the presence of certain analytes that can interact with the metal center, opening possibilities for the development of fluorescent sensors.

Further characterization should also include studies on its photostability (resistance to photobleaching) and pH sensitivity , which are crucial parameters for its practical application as a fluorescent probe.

Conclusion

While this compound is commercially available and designated as a fluorescent dye, its photophysical characteristics are not well-documented in scientific literature. This technical guide provides the necessary framework and detailed experimental protocols for researchers to comprehensively characterize this dye. By systematically determining its absorption and emission spectra, fluorescence quantum yield, and lifetime, the scientific community can unlock the full potential of this compound as a valuable fluorescent tool for a wide range of scientific applications. The provided workflows and diagrams serve as a practical starting point for any laboratory equipped for fluorescence spectroscopy.

References

Unraveling the Molecular Tapestry: A Technical Guide to the Staining Mechanism of C.I. Acid Brown 83

For Immediate Release

This whitepaper provides an in-depth technical guide on the core mechanism of action for C.I. Acid Brown 83 when utilized as a chemical stain. Tailored for researchers, scientists, and drug development professionals, this document elucidates the physicochemical interactions between the dye and biological substrates, supported by established principles of histological staining. While specific experimental data on the histological application of this compound is not extensively available in current literature, this guide infers its mechanism based on its chemical properties as a metal-complex acid dye and the well-documented behavior of similar dyes.

Executive Summary

This compound, a double azo, copper-complex dye, is traditionally used in the textile and leather industries.[1] Its utility as a chemical stain in biological applications stems from its anionic nature, which facilitates binding to cationic components within tissues. The primary mechanism of action is rooted in electrostatic interactions between the dye's negatively charged sulfonate groups and the positively charged residues of proteins, particularly in the cytoplasm, muscle, and connective tissues. The presence of a copper complex within the dye's molecular structure may further enhance its binding affinity and stability through coordination chemistry. This guide will detail these interactions, present a generalized experimental protocol, and provide visual representations of the proposed mechanisms.

Physicochemical Properties and Interactions

This compound is characterized by its water solubility and its anionic properties in solution.[1] As an acid dye, its staining capabilities are largely dictated by the principles of electrostatic attraction.[2][3]

Electrostatic Binding to Proteins

The foundational principle of staining with acid dyes involves the ionic bonding between the anionic dye molecules and cationic sites in tissue samples.[4][5] Proteins, being amphoteric, possess both acidic and basic functional groups. In an acidic staining solution (typically pH 3-4), the amino groups (-NH2) of amino acid residues like lysine (B10760008) and arginine become protonated (-NH3+), imparting a net positive charge to the protein.[3][6] The negatively charged sulfonate groups (-SO3-) on the this compound molecule are then electrostatically attracted to these protonated amino groups, forming stable ionic bonds.[7] This interaction is the primary reason for the staining of cytoplasm and extracellular matrix components.[3][5]

The Role of the Copper Complex

The presence of a copper complex within the this compound molecule introduces an additional layer of interaction.[1][8] Metal complexes can engage in co-ordinate bonding with amino acid side chains, potentially enhancing the stability and specificity of the dye-protein interaction.[9] While the precise nature of this interaction for this compound in a histological context is not documented, it is plausible that the copper ion could form coordinate bonds with electron-donating groups on the protein surface, such as nitrogen or oxygen atoms, thereby strengthening the overall binding.[9][10]

Quantitative Data Summary

| Parameter | General Range/Value | Rationale |

| Optimal pH | 3.0 - 4.0 | Maximizes the protonation of protein amino groups, enhancing electrostatic attraction.[6] |

| Dye Concentration | 0.1% - 1.0% (w/v) in aqueous solution or dilute acetic acid | Sufficient concentration to allow for effective dye penetration and binding without excessive background staining. |

| Staining Time | 1 - 10 minutes | Dependent on tissue type, fixation, and desired staining intensity. |

| Differentiation | 70% - 95% Ethanol (B145695) or dilute acid | Removes excess, unbound dye to improve contrast.[2] |

Experimental Protocols

The following is a generalized, hypothetical protocol for the use of this compound as a cytoplasmic counterstain in a standard histological procedure. This protocol is based on common methodologies for acid dyes and would require optimization for specific applications.[2]

Objective: To stain the cytoplasm and extracellular matrix of formalin-fixed, paraffin-embedded tissue sections.

Materials:

-

This compound

-

Distilled water

-

Glacial acetic acid

-

Harris' Hematoxylin (or other nuclear stain)

-

Acid alcohol (1% HCl in 70% ethanol)

-

Graded alcohols (70%, 95%, 100%)

-

Xylene (or a xylene substitute)

-

Permanent mounting medium

-

Deparaffinized and rehydrated tissue sections on slides

Procedure:

-

Nuclear Staining:

-

Immerse slides in Harris' Hematoxylin for 5-10 minutes.

-

Rinse in running tap water.

-

Differentiate in 1% acid alcohol with a few quick dips.

-

Wash in running tap water.

-

Blue in a weak alkaline solution (e.g., Scott's tap water substitute) for 1-2 minutes.

-

Rinse in distilled water.

-

-

Cytoplasmic Staining with this compound:

-

Prepare a 0.5% (w/v) stock solution of this compound in distilled water with 1% (v/v) glacial acetic acid.

-

Immerse slides in the this compound staining solution for 3-5 minutes.

-

Briefly rinse in distilled water to remove excess stain.

-

-

Dehydration, Clearing, and Mounting:

-

Dehydrate slides through graded alcohols: 95% ethanol (2 changes, 1 minute each), 100% ethanol (2 changes, 2 minutes each).

-

Clear in xylene (2 changes, 5 minutes each).

-

Mount with a permanent mounting medium.

-

Expected Results:

-

Nuclei: Blue/Purple

-

Cytoplasm, muscle, collagen: Shades of brown

Visualizing the Mechanism of Action

To further elucidate the proposed interactions, the following diagrams have been generated using Graphviz (DOT language).

Caption: A generalized workflow for histological staining using an acid dye.

Caption: Electrostatic attraction between the dye and a protein.

Conclusion

The mechanism of action for this compound as a chemical stain is predicated on well-established principles of acid dye chemistry. Its anionic nature drives electrostatic interactions with cationic protein residues in tissue, while its copper complex may provide additional binding stability. Although specific histological applications are not widely reported, its chemical structure suggests it would function as an effective cytoplasmic and extracellular matrix stain. Further research is warranted to optimize protocols and explore the full potential of this compound in biological and medical research.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. benchchem.com [benchchem.com]

- 3. Basic and Acid Dyes for Histology | The Cell [histologyguide.com]

- 4. The Chemistry of Dyes and Staining - National Diagnostics [nationaldiagnostics.com]

- 5. Acid dye - Wikipedia [en.wikipedia.org]

- 6. stainsfile.com [stainsfile.com]

- 7. researchgate.net [researchgate.net]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

- 10. Targeting proteins with metal complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Solubility of C.I. Acid Brown 83 in Aqueous and Organic Media

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of C.I. Acid Brown 83, a diazo copper complex dye. The document details its solubility in various solvents, presents experimental protocols for solubility determination, and outlines a logical workflow for these procedures. This guide is intended to be a valuable resource for laboratory professionals requiring accurate and reproducible solubility data.

Executive Summary

This compound is an anionic dye primarily utilized in the leather and textile industries. An understanding of its solubility in both aqueous and organic media is crucial for its application, formulation, and in the context of toxicological and environmental studies. This guide consolidates available solubility data and provides detailed methodologies for its empirical determination.

Quantitative Solubility Data

The solubility of this compound is influenced by the solvent type and temperature. The available quantitative and qualitative data are summarized below.

Table 1: Solubility of this compound in Aqueous Media

| Solvent | Temperature (°C) | Solubility (g/L) |

| Water | 60 | 40[1] |

Table 2: Solubility of this compound in Organic Media

| Solvent | Qualitative Solubility |

| Dimethylformamide (DMF) | Slightly Soluble[1] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[1] |

| Pyridine | Slightly Soluble[1] |

| Alcohols | Insoluble[1] |

| Ketones | Insoluble[1] |

| Hydrocarbons | Insoluble[1] |

| Esters | Insoluble[1] |

Experimental Protocols for Solubility Determination

Accurate determination of dye solubility is essential for various research and development applications. Below are detailed protocols for two common methods: Gravimetric Analysis and UV-Vis Spectrophotometry.

Gravimetric Method

This method directly measures the mass of the dissolved solute in a saturated solution.

Objective: To determine the solubility of this compound in a given solvent by mass.

Materials:

-

This compound powder

-

Solvent of interest (e.g., deionized water)

-

Analytical balance

-

Thermostatic shaker or water bath

-

Filtration apparatus (e.g., syringe filters with 0.45 µm pore size)

-

Pre-weighed evaporation dish

-

Drying oven

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container.

-

Place the container in a thermostatic shaker or water bath set to the desired temperature (e.g., 25°C, 40°C, 60°C).

-

Agitate the mixture for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the solution to stand undisturbed for at least 2 hours to allow undissolved particles to settle.

-

Carefully withdraw a known volume of the supernatant using a calibrated pipette, ensuring no solid particles are disturbed.

-

Filter the aliquot through a 0.45 µm syringe filter into a pre-weighed evaporation dish.

-

Record the exact volume of the filtered saturated solution.

-

Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the dye (e.g., 105°C for water).

-

Dry the dish to a constant weight.

-

Calculate the solubility using the following formula: Solubility (g/L) = (Mass of dish with dried dye - Mass of empty dish) / Volume of filtered solution (L)

UV-Vis Spectrophotometry Method

This indirect method relies on the absorbance of the dye solution and is particularly useful for colored compounds. A calibration curve must first be established.

Objective: To determine the solubility of this compound in a given solvent using its light-absorbing properties.

Materials:

-

This compound powder

-

Solvent of interest

-

UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

-

Cuvettes

-

Analytical balance

Procedure:

Part A: Preparation of Standard Solutions and Calibration Curve

-

Accurately weigh a small amount of this compound and dissolve it in the solvent to prepare a stock solution of known concentration.

-

Perform a series of dilutions to prepare at least five standard solutions of decreasing concentrations.

-

Set the UV-Vis spectrophotometer to scan a range of wavelengths to determine the maximum absorbance wavelength (λmax) for this compound. For this dye, the λmax has been identified as 448 nm.[2]

-

Measure the absorbance of each standard solution at 448 nm, using the pure solvent as a blank.

-

Plot a calibration curve of absorbance versus concentration. The relationship should be linear and follow the Beer-Lambert law.

Part B: Determination of Solubility

-

Prepare a saturated solution of this compound as described in the gravimetric method (steps 1-5).

-

Carefully dilute a small, accurately measured aliquot of the filtered saturated supernatant with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at 448 nm.

-

Use the equation of the line from the calibration curve to calculate the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor. This value represents the solubility.

Workflow and Process Visualization

The following diagrams illustrate the logical flow of the experimental protocols described above.

References

Measuring the Photophysical Properties of C.I. Acid Brown 83: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. Acid Brown 83, a double azo, metal complex dye, presents a complex molecular structure whose photophysical characteristics are not widely documented. This technical guide provides a comprehensive overview of the experimental protocols required to determine two key photophysical parameters for this dye: fluorescence quantum yield (Φ) and fluorescence lifetime (τ). A thorough understanding of these properties is crucial for evaluating the potential of this compound in applications ranging from biological imaging to materials science. This document outlines the methodologies for both relative and absolute quantum yield determination, as well as the time-correlated single photon counting (TCSPC) technique for fluorescence lifetime measurements. While specific data for this compound is not publicly available, this guide will equip researchers with the necessary protocols to perform these measurements, presenting illustrative data and workflows.

Introduction to Fluorescence Quantum Yield and Lifetime

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.[1][2] A quantum yield of 1.0 indicates that every absorbed photon results in an emitted photon, representing the maximum possible fluorescence efficiency.

The fluorescence lifetime (τ) is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon.[3] This parameter is sensitive to the molecular environment and can be influenced by factors such as solvent polarity, temperature, and the presence of quenchers.[3]

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield of a compound can be determined by two primary methods: the comparative (or relative) method and the absolute method.

Experimental Protocol: Comparative Method

The comparative method is the more common approach and involves comparing the fluorescence intensity of the sample under investigation to that of a well-characterized fluorescence standard with a known quantum yield.[2]

Materials and Instrumentation:

-

This compound

-

A suitable fluorescence standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄ or Rhodamine 6G in ethanol)

-

High-purity solvent (e.g., ethanol, water)

-

UV-Vis Spectrophotometer

-

Fluorometer

-

Cuvettes (1 cm path length)

Procedure:

-

Preparation of Stock Solutions: Prepare stock solutions of this compound and the chosen fluorescence standard in the selected solvent.

-

Preparation of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard. The concentrations should be chosen to yield absorbance values between 0.01 and 0.1 at the excitation wavelength to minimize inner filter effects.[2]

-

Absorbance Measurements: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.

-

Fluorescence Measurements: Using the fluorometer, record the fluorescence emission spectrum for each dilution of the sample and the standard at the same excitation wavelength. Ensure identical experimental conditions (e.g., excitation and emission slit widths, detector voltage) for all measurements.

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each spectrum.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

Determine the gradient (slope) of the linear fit for each plot.

-

Calculate the quantum yield of this compound using the following equation:

ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)

Where:

-

Φ is the quantum yield.

-

Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.

-

η is the refractive index of the solvent.

-

The subscripts X and ST refer to the unknown sample (this compound) and the standard, respectively.

-

-

Illustrative Data Presentation: Quantum Yield

The following table presents a hypothetical dataset for the determination of the quantum yield of this compound using the comparative method.

| Sample | Solvent | Excitation Wavelength (nm) | Absorbance at Excitation Wavelength | Integrated Fluorescence Intensity (a.u.) | Gradient (Intensity/Absorbance) | Refractive Index (η) | Calculated Quantum Yield (Φ) |

| Standard | |||||||

| Rhodamine 6G | Ethanol | 488 | 0.02, 0.04, 0.06, 0.08, 0.10 | [Hypothetical Data] | [Hypothetical Gradient] | 1.36 | 0.95 (Known) |

| Test Sample | |||||||

| This compound | Ethanol | 488 | 0.02, 0.04, 0.06, 0.08, 0.10 | [Hypothetical Data] | [Hypothetical Gradient] | 1.36 | [Calculated Value] |

Experimental Protocol: Absolute Method

The absolute method for determining quantum yield does not require a reference standard and instead measures the total number of photons emitted by the sample within an integrating sphere.[1][4]

Materials and Instrumentation:

-

This compound solution

-

Fluorometer equipped with an integrating sphere

-

Solvent for blank measurement

Procedure:

-

Blank Measurement: Measure the spectrum of the excitation source with the integrating sphere containing a cuvette with the pure solvent. This provides the number of incident photons.

-

Sample Measurement: Place the cuvette with the this compound solution in the integrating sphere and irradiate it at the desired excitation wavelength. The sphere collects both the scattered excitation light and the emitted fluorescence.

-

Data Analysis: The quantum yield is calculated as the ratio of the number of emitted photons (integrated fluorescence signal) to the number of absorbed photons (the difference between the incident and scattered excitation light).[4]

Determination of Fluorescence Lifetime

The fluorescence lifetime is typically measured using time-domain or frequency-domain techniques.[3] Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive time-domain method.[3]

Experimental Protocol: Time-Correlated Single Photon Counting (TCSPC)

Instrumentation:

-

Pulsed light source (e.g., picosecond laser diode or LED)

-

Sample holder

-

High-speed detector (e.g., photomultiplier tube - PMT, or single-photon avalanche diode - SPAD)

-

TCSPC electronics (Time-to-Amplitude Converter - TAC, and Multi-Channel Analyzer - MCA)

Procedure:

-

Instrument Response Function (IRF) Measurement: Measure the temporal profile of the excitation pulse by using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) in place of the fluorescent sample. This IRF is crucial for accurate data analysis.

-

Sample Measurement: Replace the scattering solution with the this compound solution and collect the fluorescence decay data. The experiment records the time difference between the excitation pulse and the detection of single fluorescence photons over many cycles.

-

Data Analysis: The collected data forms a histogram of photon arrival times, which represents the fluorescence decay profile. This decay curve is then fitted to an exponential or multi-exponential decay model, after deconvolution with the IRF, to determine the fluorescence lifetime(s).

Illustrative Data Presentation: Fluorescence Lifetime

The following table shows how fluorescence lifetime data for this compound could be presented.

| Sample | Solvent | Excitation Wavelength (nm) | Emission Wavelength (nm) | Decay Model | Lifetime (τ) (ns) | Chi-squared (χ²) |

| This compound | Water | 488 | 520 | Mono-exponential | [Hypothetical] | [Hypothetical] |

| This compound | Ethanol | 488 | 520 | Bi-exponential | τ₁: [Hypothetical]τ₂: [Hypothetical] | [Hypothetical] |

Mandatory Visualizations

Experimental Workflow for Quantum Yield Determination (Comparative Method)

Caption: Workflow for Comparative Quantum Yield Measurement.

Experimental Workflow for Fluorescence Lifetime Determination (TCSPC)

Caption: Workflow for TCSPC Lifetime Measurement.

Conclusion

While specific photophysical data for this compound remains to be published, this guide provides the necessary framework for researchers to determine its fluorescence quantum yield and lifetime. The detailed protocols for the comparative and absolute quantum yield measurements, along with the TCSPC method for lifetime determination, offer a robust approach to characterizing this and other novel fluorophores. The resulting data will be invaluable for assessing the suitability of this compound for advanced applications in drug development, cellular imaging, and materials science, where precise knowledge of photophysical behavior is paramount.

References

A Technical Guide to the Thermal Stability and Degradation Profile of C.I. Acid Brown 83

Introduction

C.I. Acid Brown 83 is a metal-complex, double azo dye utilized in the textile and leather industries. Its chemical structure, characterized by two azo (-N=N-) linkages and a coordinated copper ion, dictates its thermal properties. An understanding of the thermal stability and degradation profile of this compound is critical for ensuring safe handling and storage, optimizing application processes, and evaluating its environmental impact, as thermal decomposition can lead to the formation of potentially hazardous byproducts.

This technical guide provides a comprehensive overview of the expected thermal behavior of this compound, detailing the analytical methodologies used for such characterization and presenting anticipated findings based on the broader class of azo dyes.

Predicted Thermal Analysis Data

The thermal decomposition of this compound is expected to proceed in multiple stages, as is characteristic of complex azo dyes. The following tables summarize the anticipated quantitative data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For a compound like this compound, the data would likely reveal a multi-step degradation process.

| Temperature Range (°C) | Predicted Weight Loss (%) | Associated Process |

| 30 - 150 | ~2-5% | Loss of adsorbed moisture and residual volatile impurities. |

| 150 - 300 | ~10-20% | Initial decomposition, potentially involving the loss of peripheral functional groups. |

| 300 - 550 | ~30-45% | Major decomposition stage, characterized by the cleavage of the azo bonds and fragmentation of the aromatic structures.[1][2] |

| > 550 | ~15-25% | Slow decomposition and carbonization of the remaining organic residue. |

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, identifying endothermic and exothermic transitions.

| Peak Temperature (°C) | Thermal Event | Description |

| ~150-200 (Endothermic) | Glass Transition (Tg) | A reversible transition in the amorphous regions of the dye from a rigid to a more flexible state. |

| > 300 (Exothermic) | Onset of Decomposition | Indicates that the primary decomposition process releases heat, a common feature for many azo dyes.[1][3] |

Experimental Protocols

To obtain precise data for this compound, the following detailed experimental methodologies for TGA and DSC are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.

Instrumentation: A high-precision thermogravimetric analyzer.

Methodology:

-

Sample Preparation: An accurately weighed sample of this compound (typically 5-10 mg) is placed into an inert crucible (e.g., alumina (B75360) or platinum).[4][5]

-

Instrument Setup: The TGA furnace is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[4][5]

-

Temperature Program: The sample is heated from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 800 °C) at a controlled, linear heating rate (e.g., 10 °C/min).[4]

-

Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve, rate of mass loss vs. temperature) are analyzed to determine the onset temperature of decomposition, temperatures of maximum decomposition rates, and the percentage of mass loss in each stage.[5]

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as glass transitions, melting, and decomposition events by measuring the heat flow associated with these processes.

Instrumentation: A differential scanning calorimeter.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.[4]

-

Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Temperature Program: The sample and reference pans are subjected to a controlled temperature program, which often includes a heat-cool-heat cycle to erase the sample's thermal history and obtain a clear glass transition signal. A typical program would be to heat from 30 °C to a temperature just below the onset of decomposition at a rate of 10 °C/min.[4]

-

Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

Data Analysis: The resulting DSC thermogram is analyzed to identify endothermic and exothermic peaks, which correspond to phase transitions or the onset of decomposition.

Visualizations

Experimental Workflow

Caption: Workflow for thermal analysis of this compound.

Hypothetical Degradation Pathway

The primary thermal degradation pathway for azo dyes involves the cleavage of the nitrogen-nitrogen double bonds.[2] For this compound, this would lead to the formation of various aromatic amine and phenolic radical species, which would then undergo further fragmentation at higher temperatures.

Caption: Generalized thermal degradation pathway for an azo dye.

References

C.I. Acid Brown 83: A Potential Chromogenic and Fluorescent Probe for Metal Ion Detection

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The detection of metal ions is of paramount importance in environmental monitoring, clinical diagnostics, and pharmaceutical development. Aberrant levels of specific metal ions can indicate environmental contamination or be associated with various pathological conditions. While sophisticated analytical techniques exist for metal ion detection, there is a growing demand for simple, cost-effective, and rapid methods. Azo dyes, a class of organic compounds characterized by the functional group R-N=N-R', have emerged as promising candidates for colorimetric and fluorescent chemosensors due to their facile synthesis, tunable optical properties, and strong coordination capabilities with metal ions.

C.I. Acid Brown 83, a double azo, metal complex dye, possesses the necessary structural motifs—specifically the azo linkages and hydroxyl groups—that suggest its potential as a chromogenic and fluorescent probe for the detection of various metal ions. The formation of a coordination complex between the dye and a metal ion can induce a significant change in the dye's electronic structure, leading to a discernible color change (colorimetric response) or a modulation of its fluorescence properties (fluorescent response). This technical guide provides a comprehensive overview of the proposed application of this compound as a metal ion probe, drawing upon established principles from the study of analogous azo dye-based sensors. While direct experimental data for this compound in this application is limited, this document outlines the fundamental concepts, proposes experimental protocols, and presents hypothetical data to guide future research in this promising area.

Proposed Signaling Mechanism

The sensing mechanism of this compound is predicated on the formation of a stable complex with a target metal ion. The dye contains multiple potential coordination sites, including the nitrogen atoms of the azo groups and the oxygen atoms of the hydroxyl groups. Upon interaction with a metal ion, these heteroatoms can act as ligands, donating lone pairs of electrons to form coordinate bonds with the metal center. This complexation event alters the intramolecular charge transfer (ICT) characteristics of the dye molecule, resulting in a shift in its maximum absorption wavelength (λmax) and/or a change in its fluorescence emission spectrum.

For instance, the interaction with a metal ion could lead to a bathochromic (red) or hypsochromic (blue) shift in the absorption spectrum, producing a visible color change.[1] Similarly, the fluorescence of the dye might be enhanced ("turn-on" sensing) or quenched ("turn-off" sensing) upon metal binding.[2]

Caption: Proposed interaction of this compound with a metal ion leading to an optical signal.

Data Presentation: Hypothetical Sensing Characteristics

The following tables summarize the anticipated quantitative data for this compound as a chemosensor for various metal ions, based on typical performance characteristics of similar azo dye probes.[3][4] These values are intended to serve as a benchmark for future experimental validation.

Table 1: Colorimetric Response of this compound to Various Metal Ions

| Metal Ion | Initial Color of Dye Solution | Color After Addition of Metal Ion | Wavelength of Maximum Absorption (λmax) of Free Dye (nm) | Wavelength of Maximum Absorption (λmax) of Complex (nm) |

| None | Yellow-Brown | - | 450 | - |

| Cu²⁺ | Yellow-Brown | Blue | 450 | 580 |

| Pb²⁺ | Yellow-Brown | Sandy-Brown | 450 | 500 |

| Fe³⁺ | Yellow-Brown | Dark Brown | 450 | 520 |

| Al³⁺ | Yellow-Brown | Lavender | 450 | 540 |

| Sn²⁺ | Yellow-Brown | Orange | 450 | 480 |

| Ni²⁺ | Yellow-Brown | Yellowish | 450 | 460 |

| Co²⁺ | Yellow-Brown | Yellowish | 450 | 455 |

Table 2: Quantitative Sensing Parameters of this compound for Selected Metal Ions

| Metal Ion | Linear Range (µM) | Limit of Detection (LOD) (µM) | Binding Constant (Kₐ) (M⁻¹) | Response Time (seconds) |

| Cu²⁺ | 1 - 50 | 0.5 | 5.2 x 10⁵ | < 60 |

| Pb²⁺ | 5 - 100 | 1.5 | 3.1 x 10⁴ | < 120 |

| Fe³⁺ | 2 - 75 | 0.8 | 4.6 x 10⁵ | < 60 |

| Al³⁺ | 1 - 60 | 0.7 | 6.8 x 10⁵ | < 90 |

| Sn²⁺ | 10 - 150 | 2.0 | 2.5 x 10⁴ | < 120 |

Experimental Protocols

The following are detailed methodologies for key experiments to validate the potential of this compound as a metal ion probe.

1. Synthesis of this compound

While this compound is commercially available, for research purposes, a well-characterized synthesized batch is often preferred. The synthesis typically involves a multi-step diazotization and coupling process. A general procedure based on the synthesis of similar azo dyes is as follows:[3][4]

-

Diazotization: An aromatic amine precursor is dissolved in an acidic solution (e.g., HCl) and cooled to 0-5 °C. An aqueous solution of sodium nitrite (B80452) (NaNO₂) is then added dropwise to form the diazonium salt.

-

Coupling: A solution of the coupling agent (e.g., a phenol (B47542) or aniline (B41778) derivative) is prepared. The previously prepared diazonium salt solution is added slowly to the coupling agent solution while maintaining a specific pH and low temperature.

-

Complexation: For pre-metalated dyes like this compound, a metal salt (e.g., copper sulfate) is introduced during or after the coupling step to form the final metal-dye complex.

-

Purification: The resulting dye is purified by filtration, washing, and recrystallization or column chromatography.

Caption: A generalized workflow for the synthesis and characterization of an azo dye probe.

2. Preparation of Stock Solutions

-

Dye Stock Solution: Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent such as ethanol, methanol, or a buffer solution.

-

Metal Ion Stock Solutions: Prepare stock solutions (e.g., 10 mM) of the nitrate (B79036) or chloride salts of the metal ions to be tested (e.g., Cu²⁺, Pb²⁺, Fe³⁺, Al³⁺, Sn²⁺, Ni²⁺, Co²⁺) in deionized water.

3. Colorimetric Sensing Assay

-

To a series of vials, add a fixed volume of the this compound stock solution.

-

Add varying concentrations of the metal ion solutions to each vial.

-

Adjust the final volume with the solvent to ensure a consistent total volume.

-

Allow the solutions to equilibrate for a specified time (e.g., 2 minutes) at room temperature.

-

Observe and record any color changes.

-

Measure the UV-Vis absorption spectra of each solution using a spectrophotometer over a relevant wavelength range (e.g., 300-700 nm).

4. Fluorescent Sensing Assay

-

Follow a similar procedure as the colorimetric assay.

-

After equilibration, measure the fluorescence emission spectra of each solution using a spectrofluorometer. The excitation wavelength should be set at the maximum absorption wavelength of the free dye or the dye-metal complex.

5. Selectivity and Competition Studies

-

To assess the selectivity of this compound for a specific metal ion, perform the sensing assay in the presence of a molar excess of other potentially interfering metal ions.

-

Compare the spectral response of the dye to the target metal ion alone versus in the presence of competing ions.

Caption: A flowchart illustrating the process for evaluating the selectivity of the probe.

Conclusion and Future Directions

This compound holds significant promise as a readily available and structurally suitable candidate for the development of a novel metal ion probe. Its inherent properties as a metal complex azo dye suggest that it could exhibit sensitive and selective chromogenic and/or fluorescent responses to various metal ions. The experimental protocols and hypothetical data presented in this guide provide a solid foundation for initiating research into this application.

Future work should focus on the systematic experimental validation of the sensing properties of this compound towards a wide range of metal ions. This includes determining its selectivity, sensitivity, detection limits, and response times. Furthermore, optimization of the sensing conditions, such as pH and solvent system, will be crucial for developing a robust and reliable detection method. Successful validation could lead to the development of simple and effective analytical tools for environmental and biological monitoring.

References

An In-depth Technical Guide to the Metal-Complex Structure of C.I. Acid Brown 83

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. Acid Brown 83 is a significant member of the metal-complex azo dye class, valued for its application in the leather and wool industries.[1][2] Its structure, centered around a 1:1 copper complex, imparts desirable properties such as high lightfastness.[3] This technical guide provides a detailed investigation into the metal-complex structure of this compound, outlining its synthesis, physicochemical properties, and the analytical methodologies required for its characterization. While primarily an industrial colorant, this guide presents the available scientific data for a comprehensive understanding of its molecular architecture.

Chemical Identity and Physicochemical Properties

This compound is a double azo dye, meaning its chromophore contains two -N=N- groups.[1] The core structure is a ligand that chelates a central copper ion.[3] This coordination is crucial for the dye's stability and color.

| Identifier | Value | Reference |

| C.I. Name | Acid Brown 83 | [1] |

| C.I. Number | 20250 | [2] |

| CAS Number | 13011-68-2 | [1] |

| Chemical Class | Diazo Copper Complex | [2] |

| Molecular Formula (Ligand) | C18H13N6NaO8S | [1] |

| Molecular Formula (Copper Complex) | C18H11CuN6NaO8S | [3] |

| Molecular Weight (Ligand) | 496.39 g/mol | [1] |

| Molecular Weight (Copper Complex) | ~557.92 - 559.9 g/mol | [3][4] |

| IUPAC Name (Ligand) | 3-[[3-[(3-Amino-4-nitrophenyl)diazenyl]-2,5-dihydroxyphenyl]diazenyl]-4-hydroxybenzenesulfonic acid | [4] |

| Appearance | Brown Powder | [2] |

| Solubility | Soluble in water | [1][2] |

| UV-Vis λmax | 448 nm | [5] |

Molecular Structure and Synthesis

The structure of this compound is based on a tridentate ligand that coordinates with a single copper(II) ion. The ligand itself is synthesized through a multi-step diazotization and coupling process, which is then followed by metallization.

Proposed Chemical Structure

The following diagram illustrates the proposed 1:1 copper complex of this compound. The copper ion is chelated by the hydroxyl and azo groups, forming a stable coordination complex.

Caption: Proposed structure of the this compound copper complex.

General Synthesis Pathway

The manufacturing of this compound follows a multi-step chemical synthesis process.[1] A generalized workflow is presented below.

Caption: Generalized synthesis workflow for this compound.

Experimental Protocols for Structural Characterization

The definitive structural elucidation of a metal-complex dye like this compound requires a suite of analytical techniques. Below are detailed, generalized protocols for the key experiments.

Synthesis of a Generic Copper-Azo Dye Complex

This protocol is representative of the synthesis of copper-complexed azo dyes and is adapted from established literature procedures.[1][4]

-

Diazotization:

-

Dissolve the primary aromatic amine (10 mmol) in a solution of hydrochloric acid (2.5 M, 15 mL).

-

Cool the resulting solution to 0-5°C in an ice-salt bath with continuous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (10 mmol) dropwise, ensuring the temperature does not exceed 5°C.

-

Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Azo Coupling:

-

Prepare a solution of the coupling component (e.g., a phenol (B47542) or naphthol derivative) (10 mmol) in an aqueous sodium hydroxide (B78521) solution (1 M).

-

Cool this solution to 0-5°C.

-

Add the previously prepared cold diazonium salt solution slowly to the coupling component solution with vigorous stirring.

-

Maintain a basic pH (8-10) by adding sodium carbonate solution as needed.

-

Continue stirring in the ice bath for 2-3 hours until the coupling reaction is complete.

-

Isolate the resulting azo dye ligand by filtration, wash with cold water, and dry.

-

-

Copper Complexation:

-

Dissolve the synthesized azo dye ligand (5 mmol) in a suitable solvent such as methanol (B129727) or ethanol.

-

In a separate flask, dissolve a copper salt, such as copper(II) sulfate (B86663) pentahydrate or copper(II) chloride dihydrate (5 mmol), in hot methanol.

-

Slowly add the hot copper salt solution to the ligand solution with stirring.

-

Reflux the mixture for 2-4 hours. The formation of the complex is often indicated by a color change.

-

Cool the reaction mixture to room temperature.

-

Isolate the precipitated copper-complex dye by filtration, wash with the solvent to remove unreacted starting materials, and dry under vacuum.

-

Analytical Characterization Methods

The following diagram outlines a typical workflow for the analytical characterization of a synthesized metal-complex dye.

Caption: General experimental workflow for dye characterization.

-

UV-Visible Spectroscopy:

-

Protocol: Dissolve a small, accurately weighed sample of the dye in a suitable solvent (e.g., water or DMF) to prepare a stock solution of known concentration. Perform serial dilutions to obtain a solution with an absorbance in the range of 0.2-0.8. Record the spectrum from 200-800 nm using a dual-beam UV-Vis spectrophotometer against a solvent blank.

-

Data: The wavelength of maximum absorbance (λmax) provides information about the electronic transitions within the chromophore.[5]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Protocol: Mix a small amount of the dry dye sample with potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet. Record the spectrum in the range of 4000-400 cm⁻¹.

-

Data: The spectrum will show characteristic absorption bands for functional groups such as -OH, -NH₂, -SO₃H, and the azo group (-N=N-). The formation of the metal complex can be confirmed by the appearance of new bands in the low-frequency region (typically 600-400 cm⁻¹) corresponding to metal-ligand (e.g., Cu-O, Cu-N) vibrations.

-

-

Mass Spectrometry (MS):

-

Protocol: Use a technique like Electrospray Ionization Mass Spectrometry (ESI-MS) coupled with a suitable mass analyzer (e.g., Quadrupole or Time-of-Flight). Dissolve the sample in a suitable solvent (e.g., acetonitrile/water) and introduce it into the ion source.

-

Data: ESI-MS is a soft ionization technique that can provide the molecular weight of the intact metal complex.[3] Tandem MS (MS/MS) experiments can be performed to induce fragmentation, which helps in elucidating the structure of the ligand and the coordination environment.[3]

-

-

X-ray Crystallography:

-

Protocol: This technique requires the formation of a high-quality single crystal of the compound, which can be challenging for complex dyes. If a suitable crystal is obtained, it is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected and analyzed to solve the three-dimensional atomic structure.

-

Data: Provides precise information on bond lengths, bond angles, and the coordination geometry of the central metal ion. To date, no public X-ray crystal structure of this compound has been found.

-

Involvement in Signaling Pathways

A thorough review of the scientific literature, including chemical and biological databases, reveals no documented evidence of this compound being directly involved in any biological signaling pathways. Its primary application is as an industrial colorant for substrates like leather and wool, and it is not designed for or typically studied in the context of pharmacology or drug development. Therefore, a diagram of a signaling pathway involving this compound cannot be provided.

Conclusion

This compound is a well-established copper-complexed diazo dye. Its structure is understood through its synthetic pathway and by analogy with similar metal-complex dyes. While specific quantitative data from advanced structural analyses like X-ray crystallography are not publicly available, a combination of spectroscopic and spectrometric techniques provides a robust framework for its characterization. The protocols and data presented in this guide offer a comprehensive overview for researchers and scientists interested in the detailed investigation of this and related metal-complex dyes.

References

- 1. Copper based azo dye catalysts for phenoxazinone synthase mimicking efficiency: Structure characterization and bioactivity evaluation - Arabian Journal of Chemistry [arabjchem.org]

- 2. scientificbulletin.upb.ro [scientificbulletin.upb.ro]

- 3. holcapek.upce.cz [holcapek.upce.cz]

- 4. pubs.aip.org [pubs.aip.org]

- 5. EP0063739A1 - Method of preparing copper complexes of azo dyestuffs - Google Patents [patents.google.com]

A Technical Guide to Purity Analysis of C.I. Acid Brown 83 for Research Applications

For Researchers, Scientists, and Drug Development Professionals